![molecular formula C9H5ClF6O2S B1274926 [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride CAS No. 400770-85-6](/img/structure/B1274926.png)

[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

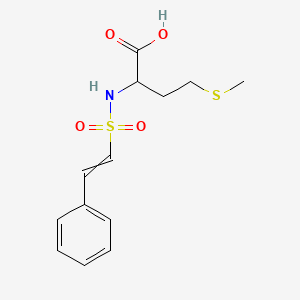

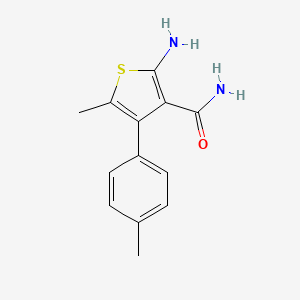

“[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride” is a chemical compound with the molecular formula C9H5ClF6O2S . It has a molecular weight of 326.64 g/mol . The compound is also known by several synonyms, including MFCD01862555 and (3,5-BIS(TRIFLUOROMETHYL)PHENYL)METHANESULFONYL CHLORIDE .

Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C9H5ClF6O2S/c10-19(17,18)4-5-1-6(8(11,12)13)3-7(2-5)9(14,15)16/h1-3H,4H2 . The Canonical SMILES is C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CS(=O)(=O)Cl .

Physical And Chemical Properties Analysis

“[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride” has a molecular weight of 326.64 g/mol . It has a computed XLogP3-AA value of 3.6 , indicating its lipophilicity. The compound has a topological polar surface area of 42.5 Ų , suggesting its polarity. It has a rotatable bond count of 2 .

Wissenschaftliche Forschungsanwendungen

Catalyst Development in Organic Chemistry

- Application : The [3,5-bis(trifluoromethyl)phenyl] motif is used in the development of catalysts, specifically in (thio)urea-based catalysts. These catalysts are used to activate substrates and stabilize partially developing negative charges in transition states .

- Method : The catalysts are used in organic transformations. The exact method of application would depend on the specific transformation being carried out .

- Results : The use of these catalysts has increased rapidly over the last decade, and they are now used extensively in promoting organic transformations .

Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

- Application : The compound (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is produced using a whole-cell catalyst in a deep-eutectic solvent-containing micro-aerobic medium system .

- Method : The production process involves the use of Candida tropicalis 104 in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition .

- Results : The yield of the bioreduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) under an oxygen-deficient environment was 73.7% for the same amount of biocatalyst and maltose co-substrate .

Synthesis of Methylene-arylbutenones

- Application : The compound 3,5-Bis(trifluoromethyl)phenylboronic acid, which contains the [3,5-bis(trifluoromethyl)phenyl] motif, is used in the synthesis of methylene-arylbutenones via carbonylative arylation of allenols .

- Method : The exact method of application would depend on the specific transformation being carried out .

- Results : The synthesis of methylene-arylbutenones is an important process in organic chemistry .

Synthesis of 4-aminoquinoline Analogs

- Application : 3,5-Bis(trifluoromethyl)phenylboronic acid is used in the synthesis of 4-aminoquinoline analogs via Ullman/Suzuki/Negishi coupling .

- Method : The exact method of application would depend on the specific transformation being carried out .

- Results : The synthesis of 4-aminoquinoline analogs is an important process in medicinal chemistry .

Chemical Derivatization of Amino-Functionalized Model Surfaces

- Application : 3,5-Bis(trifluoromethyl)phenyl isocyanate is used in the chemical derivatization of amino-functionalized model surfaces .

- Method : The exact method of application would depend on the specific transformation being carried out .

- Results : The chemical derivatization of amino-functionalized model surfaces is an important process in surface chemistry .

Preparation of Arylaminothiocarbonylpyridinium Zwitterionic Salts

- Application : 3,5-Bis(trifluoromethyl)phenyl isocyanate is used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts via an exothermic reaction with 4-pyrrolidinopyridine .

- Method : The exact method of application would depend on the specific transformation being carried out .

- Results : The preparation of arylaminothiocarbonylpyridinium zwitterionic salts is an important process in organic chemistry .

Eigenschaften

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF6O2S/c10-19(17,18)4-5-1-6(8(11,12)13)3-7(2-5)9(14,15)16/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLFBEQKESGDJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395675 |

Source

|

| Record name | [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride | |

CAS RN |

400770-85-6 |

Source

|

| Record name | [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274855.png)

![3-Azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1274894.png)

![5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274898.png)